1'-(2-{[1,1'-biphenyl]-4-yl}acetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
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Overview
Description
1’-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4’-piperidine]-4-one is an intriguing chemical compound with a unique structure that offers potential in various scientific research fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of both chromene and piperidine moieties in its structure makes it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 1’-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4’-piperidine]-4-one typically involves the simultaneous reactions of condensation and cyclization. The synthetic routes often start with the preparation of the chromene and piperidine precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
1’-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4’-piperidine]-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in drug development, material science, and biological studies. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic agents. It has shown pharmacological potential as an antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agent .
Mechanism of Action
The mechanism of action of 1’-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4’-piperidine]-4-one involves its interaction with specific molecular targets and pathways. The chromene and piperidine moieties in its structure allow it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application .
Comparison with Similar Compounds
1’-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4’-piperidine]-4-one can be compared with other spiro compounds, such as spiro[chromane-2,4’-piperidine]-4(3H)-one and spiropyrans. These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of chromene and piperidine moieties in 1’-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4’-piperidine]-4-one sets it apart from other similar compounds .
Properties
IUPAC Name |
1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c29-24-19-27(31-25-9-5-4-8-23(24)25)14-16-28(17-15-27)26(30)18-20-10-12-22(13-11-20)21-6-2-1-3-7-21/h1-13H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEAVRFAISGXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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